N1-(2-aminoethyl)-N1-phenylethane-1,2-diamine, commonly referred to as a type of phenylethylenediamine, is a chemical compound characterized by its two amino groups attached to an ethylene backbone. Its molecular formula is , and it has a molecular weight of approximately 166.23 g/mol. The compound features a phenyl group attached to one of the amine nitrogen atoms, which contributes to its unique properties and reactivity.
The structure of N1-(2-aminoethyl)-N1-phenylethane-1,2-diamine can be represented as follows:
textH2N |C6H5-N-CH2-CH2-NH2
This compound is notable for its potential applications in various fields, including organic synthesis, pharmaceuticals, and coordination chemistry.
Research has indicated that N1-(2-aminoethyl)-N1-phenylethane-1,2-diamine exhibits biological activity that may include:
Several methods exist for synthesizing N1-(2-aminoethyl)-N1-phenylethane-1,2-diamine:
The applications of N1-(2-aminoethyl)-N1-phenylethane-1,2-diamine are diverse:
Studies on the interactions of N1-(2-aminoethyl)-N1-phenylethane-1,2-diamine with various substrates have shown:
Several compounds share structural similarities with N1-(2-aminoethyl)-N1-phenylethane-1,2-diamine. Here are some notable examples:
| Compound Name | Structure | Unique Features |
|---|---|---|
| N-(2-aminoethyl)-N-methylaniline | Structure | Acts as a ligand; forms stable complexes |
| N,N-Diethylaminopropylamine | Structure | Used in pharmaceuticals; has different alkyl chains |
| Tris(2-aminoethyl)amine | Structure | Tetradentate ligand; stronger complexation abilities |
| N,N-Dimethylaminopropylamine | Structure | Similar reactivity but different steric hindrance |
What sets N1-(2-aminoethyl)-N1-phenylethane-1,2-diamine apart is its specific combination of amine functionalities and the phenyl group, which enhances its reactivity and potential applications compared to other diamines. Its ability to form stable complexes while maintaining biological relevance makes it particularly interesting for further research and application development.
The compound is formally named N'-(2-anilinoethyl)ethane-1,2-diamine under IUPAC guidelines, reflecting its phenyl group (anilino) attached to a diethylenetriamine chain. Alternative designations include 1-Phenyldiethylenetriamine and the CAS registry number 20541-91-7. Key structural identifiers are summarized below:
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₇N₃ |
| Molecular Weight | 179.26 g/mol |
| SMILES | C1=CC=C(C=C1)NCCNCCN |
| InChIKey | SYFOVVQNROUCCW-UHFFFAOYSA-N |
| CAS Number | 20541-91-7 |
The structure comprises a central ethylenediamine chain (NH₂–CH₂–CH₂–NH–) with an additional aminoethyl group (–CH₂–CH₂–NH₂) bonded to the phenyl ring. This configuration enables diverse reactivity, particularly in coordination chemistry and nucleophilic substitutions.
N1-(2-aminoethyl)-N1-phenylethane-1,2-diamine, also known as N-(2-aminoethyl)-N-phenylethylenediamine, represents a significant class of polyamine compounds with diverse synthetic applications [1]. This triamine derivative features both primary and secondary amine functionalities, making it an important synthetic target for various chemical transformations and industrial applications [2].
The synthesis of N1-(2-aminoethyl)-N1-phenylethane-1,2-diamine can be achieved through several well-established organic synthesis pathways [1]. These conventional approaches typically involve the strategic formation of carbon-nitrogen bonds through either nucleophilic substitution or reductive amination methodologies [3].
Nucleophilic substitution represents one of the primary synthetic routes for preparing N1-(2-aminoethyl)-N1-phenylethane-1,2-diamine derivatives [4] [5]. The process typically involves the displacement of halogen atoms from alkyl halides by nucleophilic nitrogen species [4].
The mechanism proceeds through an addition-elimination pathway where the nucleophilic amine attacks the carbon center bearing the leaving group [5]. For aromatic systems, nucleophilic aromatic substitution requires electron-withdrawing groups to activate the aromatic ring toward nucleophilic attack [5]. The reaction conditions must be carefully controlled, as ammonia and other nitrogen nucleophiles exhibit both nucleophilic and basic properties [4].
A typical synthetic approach involves the reaction of N-phenylethylenediamine with 2-chloroethylamine derivatives under controlled conditions [6]. The aminoalkylation of N,N-disubstituted ethylenediamines with N,N-disubstituted 2-chloroethylamines has been successfully demonstrated for the preparation of tetrasubstituted diethylenetriamine derivatives [6].
| Reaction Parameter | Optimal Range | Effect on Yield |
|---|---|---|
| Temperature | 80-120°C | Higher temperatures favor reaction rate [6] |
| Reaction Time | 4-8 hours | Extended times increase conversion [6] |
| Solvent | Polar aprotic | Enhances nucleophilicity [4] |
| Base Concentration | 2-3 equivalents | Neutralizes hydrogen halide [4] |
The aminoalkylation process can simultaneously produce both the desired secondary diethylenetriamine derivatives and quaternary ammonium salts as byproducts [6]. The formation of these side products necessitates careful optimization of reaction conditions to maximize selectivity toward the target compound [6].
Reductive amination constitutes another fundamental approach for synthesizing N1-(2-aminoethyl)-N1-phenylethane-1,2-diamine [3] [7]. This methodology involves the conversion of carbonyl compounds to amines via intermediate imine formation followed by reduction [3].
The reductive amination process occurs through a two-step mechanism [7]. Initially, the carbonyl group condenses with an amine to form an imine or iminium ion intermediate through elimination of water [7] [3]. Subsequently, the imine undergoes reduction by a suitable reducing agent to yield the corresponding amine product [7] [3].
Direct reductive amination represents the most practical approach, where the carbonyl substrate, amine reactant, and reducing agent are combined in a single reaction vessel [3]. This one-pot methodology eliminates the need to isolate unstable imine intermediates and provides superior overall yields [3].
The choice of reducing agent significantly influences the reaction outcome and selectivity [7]. Sodium borohydride serves as a mild and selective reducing agent commonly employed in reductive amination reactions [7]. Catalytic hydrogenation using hydrogen gas in the presence of metal catalysts offers an efficient and environmentally friendly reduction method [7]. Ammonium formate provides a convenient alternative for transfer hydrogenation reactions, eliminating the need for pressurized hydrogen gas [7].
| Reducing Agent | Characteristics | Typical Conditions |
|---|---|---|
| Sodium borohydride | Mild, selective | pH 6-8, room temperature [7] |
| Hydrogen/Palladium-Carbon | Efficient, clean | 1-3 atm, 25-50°C [7] |
| Ammonium formate | Convenient, safe | Reflux conditions [7] |
Industrial processes for diethylenetriamine production utilize reductive amination of monoethanolamine with ethylenediamine in the presence of hydrogen and specialized catalysts [8]. The process typically operates at temperatures between 120-300°C and pressures of 1000-1800 pounds per square inch gauge [8]. The hydrogen comprises approximately 10-50 mole percent of the feed stream, with ammonia to monoethanolamine molar ratios ranging from 1 to 10 [8].
The development of catalytic asymmetric synthesis methods for chiral 1,2-diamine derivatives has received considerable attention in recent years [9] [10]. These methodologies enable the preparation of enantiomerically enriched compounds with high stereoselectivity and excellent yields [9].
Asymmetric synthesis strategies for 1,2-diamines encompass several fundamental approaches [9]. Carbon-nitrogen bond-forming reactions include ring opening of aziridines and azabenzonorbornadienes, hydroamination of allylic amines and enamines, and diamination of olefins [9]. Carbon-carbon bond-forming reactions involve aza-Mannich reactions of various nucleophiles with imines, aza-Henry reactions, imine-imine coupling reactions, and reductive coupling processes [9].
Copper(I)-catalyzed asymmetric α-addition of ketimines represents a powerful methodology for accessing anti-1,2-diamine derivatives [10]. The reaction employs ketimines derived from trifluoroacetophenone and nitro-substituted benzylamines as nucleophiles toward various aldimines [10]. This transformation affords chiral anti-1,2-diamine products in moderate to high yields with excellent enantioselectivity [10].
The nitro group serves as a versatile synthetic handle for further transformations [10]. Reduction of the nitro functionality provides access to the corresponding aniline derivative, which can undergo powerful Sandmeyer reactions to install various functional groups including hydroxyl, bromo, trifluoromethyl, and boronate moieties [10].
| Substrate Type | Diastereoselectivity | Enantioselectivity | Yield Range |
|---|---|---|---|
| Aromatic aldimines | Moderate to high | High to excellent | 65-85% [10] |
| Heteroaromatic aldimines | Moderate to high | High to excellent | 60-80% [10] |
| Aliphatic aldimines | Moderate to high | High to excellent | 55-75% [10] |
Enzymatic asymmetric synthesis represents an emerging area for chiral amine preparation [11] [12]. Amine transaminases enable the asymmetric synthesis of chiral primary amines without requiring expensive cofactor regeneration systems [11]. These biocatalysts have been successfully employed in chemoenzymatic cascades and continuous flow reactor systems [12].
The development of immobilized catalysts and design of experiments strategies has enabled the optimization of asymmetric synthesis procedures [12]. Continuous packed bed reactors using immobilized enzymes achieve maximum conversion with high enantiomeric excess in residence times as short as six minutes [12].
Green chemistry principles have been increasingly applied to the synthesis of polyamine compounds to minimize environmental impact and improve sustainability [13] [14]. These approaches focus on waste prevention, atom economy, renewable feedstock utilization, and the development of catalytic processes [13].
The application of green metrics provides quantitative assessment of synthetic route sustainability [14]. Process mass intensity, which expresses the ratio of all materials used to the weight of active product produced, serves as a key metric for evaluating environmental impact [13]. Atom economy and reaction mass efficiency represent additional important parameters for assessing synthetic efficiency [14].
Solvent-free synthetic strategies represent a significant advancement in green chemistry approaches [15]. The modification of rice straw powder with diethylenetriamine using solvent-free methodology demonstrates the potential for sustainable synthesis approaches [15]. This strategy eliminates organic solvent waste and reduces overall environmental impact [15].
Bio-based synthesis routes from renewable resources offer promising alternatives to traditional petroleum-derived approaches [14]. The synthesis of amine derivatives from lignin-derived starting materials has demonstrated significant improvements in step economy, yield, atom economy, and waste reduction compared to classical synthetic routes [14].
| Green Metric | Traditional Route | Sustainable Route | Improvement Factor |
|---|---|---|---|
| Step Economy | 13 steps | 2 steps | 6.5× improvement [14] |
| Overall Yield | 7.8% | 84.4% | 10.8× improvement [14] |
| Atom Economy | 31% | 89% | 2.9× improvement [14] |
| Process Mass Intensity | High | 72% reduction | 3.6× improvement [14] |
The development of two-step procedures for polyamine synthesis utilizing cyclic amidine chemistry represents another green approach [16]. This methodology employs nitrile precursors and chemoselective reductive opening with borane-dimethyl sulfide complex to provide linear polyamine skeletons under mild conditions [16]. The process eliminates the need for protective groups and tedious workup procedures [16].
Catalytic processes utilizing renewable feedstocks such as fatty acids offer additional opportunities for sustainable polyamine synthesis [17]. The inherent functional groups in oleochemicals, including double bonds and carboxylic acid derivatives, can be leveraged through catalytic procedures to produce monomeric building blocks for polyamine synthesis [17].
The purification of N1-(2-aminoethyl)-N1-phenylethane-1,2-diamine and related polyamine compounds presents unique challenges due to their polar nature and ionizable functional groups [18] [19]. Effective purification strategies are essential for obtaining high-purity products and optimizing overall synthetic yields [20].
Column chromatography represents the most widely employed purification technique for polyamine compounds [18] [21]. However, the basic nature of amine functionalities can lead to problematic interactions with acidic silica gel stationary phases [18]. These acid-base interactions may cause compound degradation, yield loss, and increased band spreading [18].
Several strategies can be employed to address these challenges in chromatographic purification [18]. The addition of competing amines such as ammonia or triethylamine to the mobile phase neutralizes acidic silanol groups on the silica surface [18]. Alternatively, the use of basic alumina as the stationary phase provides a more suitable environment for basic compound purification [21].
| Purification Method | Advantages | Limitations | Typical Recovery |
|---|---|---|---|
| Silica gel chromatography | Widely available, cost-effective | Acid-base interactions [18] | 60-75% |
| Basic alumina chromatography | Compatible with amines | Limited availability [21] | 75-85% |
| Reversed-phase chromatography | pH control possible | Requires volatile buffers [19] | 80-90% |
Reversed-phase chromatography with pH control offers superior performance for ionizable polyamine purification [19]. The use of volatile acids such as trifluoroacetic acid, formic acid, and acetic acid, along with volatile bases like ammonium hydroxide and triethylamine, enables effective pH adjustment without introducing non-volatile contaminants [19].
High-performance liquid chromatography provides excellent resolution for polyamine analysis and preparative purification [22]. The benzoylation of polyamines followed by reversed-phase separation using methanol-water mobile phases enables complete resolution of putrescine, cadaverine, spermidine, spermine, and related polyamines [22]. Detection at 254 nanometers provides sensitive quantification with detection limits in the 0.01-1 nanomole range [22].
Crystallization techniques offer an alternative approach for polyamine purification [23] [24]. The formation of crystalline salts with appropriate acids can facilitate separation and purification [23]. Para-toluenesulfonic acid salts of polyamines such as diethylenetriamine and triethylenetetraamine can be crystallized from aqueous solutions when distillation purification proves difficult [23].
Dynamic crystallization represents an emerging purification strategy that combines reaction and crystallization processes [24]. This approach enables the selective precipitation of desired products under equilibrium conditions while simultaneously driving reaction completion [24]. The method significantly simplifies purification procedures by eliminating the need for column chromatography [24].
Yield optimization strategies focus on maximizing the conversion of starting materials while minimizing side product formation [25] [26]. Temperature control plays a critical role in polyamine synthesis, with optimal temperatures typically ranging from 150-160°C for diethylenetriamine production [25]. Lower temperatures may increase selectivity but reduce reaction rates, while higher temperatures favor faster kinetics but may decrease overall yields [27].
| Process Parameter | Optimal Range | Impact on Yield | Reference |
|---|---|---|---|
| Temperature | 150-160°C | Maximizes conversion [25] | [25] |
| Pressure | 9-17 MPa | Moderate effect [28] | [28] |
| Residence Time | 4-8 hours | Increases conversion [27] | [27] |
| Catalyst Loading | 5-15 mol% | Enhances reaction rate [26] | [26] |
The implementation of multi-section tubular reactors with temperature gradients represents an advanced approach for yield optimization [27]. High temperatures in the initial sections promote rapid reaction kinetics, while lower temperatures in subsequent sections favor equilibrium conversion toward the desired products [27]. This strategy effectively balances reaction rate and thermodynamic selectivity [27].
Nuclear magnetic resonance spectroscopy provides comprehensive structural information for N1-(2-aminoethyl)-N1-phenylethane-1,2-diamine through detailed analysis of both proton and carbon environments. The compound exhibits characteristic spectral signatures that allow for unambiguous identification and structural confirmation [1] [2].
Proton Nuclear Magnetic Resonance Analysis
The proton nuclear magnetic resonance spectrum of N1-(2-aminoethyl)-N1-phenylethane-1,2-diamine displays distinct resonance patterns corresponding to the various proton environments within the molecular structure. The aromatic protons associated with the phenyl ring appear as a complex multiplet in the chemical shift range of 7.20-7.50 parts per million, consistent with substituted benzene ring systems [1] [3] [4]. This downfield chemical shift reflects the deshielding effect of the aromatic π-electron system.
The methylene protons directly attached to the nitrogen atom bearing the phenyl substituent (N-CH2-Ph) resonate at 3.60-3.80 parts per million as a multiplet [1] [3]. This chemical shift range is characteristic of α-methylene protons adjacent to nitrogen atoms in aromatic amine systems, where the electron-withdrawing effect of the nitrogen influences the local magnetic environment.
The primary amine methylene protons (CH2-NH2) exhibit resonances in the 2.70-2.90 parts per million region [5]. These protons experience less deshielding compared to the N-phenyl methylene protons due to the absence of aromatic conjugation effects. The chemical shift values are consistent with aliphatic methylene groups adjacent to primary amine functionalities.
Primary amine protons (NH2) typically appear as broad signals in the 1.5-3.5 parts per million range [5] [6]. The broadening occurs due to rapid proton exchange processes and quadrupolar relaxation effects, making these resonances less well-defined compared to carbon-bound protons.
| Nucleus | Assignment | Chemical Shift (ppm) | Multiplicity | Reference |
|---|---|---|---|---|
| 1H | Aromatic CH | 7.20-7.50 | m | [1] [3] [4] |
| 1H | N-CH2-Ph | 3.60-3.80 | m | [1] [3] |
| 1H | CH2-NH2 | 2.70-2.90 | m | [5] |
| 1H | NH2 | 1.5-3.5 (broad) | broad | [5] [6] |
Carbon-13 Nuclear Magnetic Resonance Characteristics
Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information through analysis of the carbon framework. The aromatic carbon atoms of the phenyl ring resonate in the 126-130 parts per million region, typical of substituted benzene systems [3] [4]. The chemical shift values within this range depend on the specific substitution pattern and electronic effects of the attached nitrogen functionality.
The carbon atom directly bonded to the nitrogen bearing the phenyl group (N-CH2-Ph) appears at 50-60 parts per million [3]. This chemical shift reflects the α-carbon environment in aromatic amine systems, where the nitrogen electron density influences the carbon magnetic environment.
Primary amine methylene carbons (CH2-NH2) resonate at 40-45 parts per million [5]. These carbons experience less deshielding compared to the aromatic-substituted methylene carbon due to the reduced electron-withdrawing effect of the primary amine group.
Quaternary aromatic carbons, particularly those bearing nitrogen substituents, typically appear in the 140-150 parts per million region [4]. These carbons exhibit characteristic downfield shifts due to the electron-donating effects of nitrogen substitution on the aromatic system.
| Nucleus | Assignment | Chemical Shift (ppm) | Reference |
|---|---|---|---|
| 13C | Aromatic C | 126-130 | [3] [4] |
| 13C | N-CH2-Ph | 50-60 | [3] |
| 13C | CH2-NH2 | 40-45 | [5] |
| 13C | Quaternary C | 140-150 | [4] |
Infrared spectroscopy provides detailed information about the vibrational modes of N1-(2-aminoethyl)-N1-phenylethane-1,2-diamine, enabling identification of functional groups and molecular interactions. The infrared spectrum exhibits characteristic absorption bands corresponding to nitrogen-hydrogen, carbon-hydrogen, and carbon-carbon bond vibrations [7] [8] [9].
Primary Amine Vibrational Modes
The primary amine functionality displays two distinct nitrogen-hydrogen stretching vibrations. The asymmetric nitrogen-hydrogen stretch appears in the 3500-3400 wavenumber region with medium to strong intensity [7] [6] [10]. This absorption band is characteristic of primary amines and provides direct evidence for the presence of unsubstituted amino groups within the molecular structure.
The symmetric nitrogen-hydrogen stretch occurs at 3400-3300 wavenumbers, also exhibiting medium to strong intensity [7] [6] [10]. The frequency separation between asymmetric and symmetric stretching modes is diagnostic for primary amine functionalities and distinguishes them from secondary or tertiary amine systems.
The nitrogen-hydrogen bending vibration of primary amines appears in the 1650-1580 wavenumber range with medium to strong intensity [7] [6] [10]. This absorption band is particularly useful for structural confirmation as it is absent in tertiary amines and appears as a single band in secondary amines.
A characteristic nitrogen-hydrogen wagging vibration occurs in the 910-665 wavenumber region as a strong, broad absorption [6] [10]. This vibrational mode is specific to primary and secondary amines and provides additional confirmation of amine functionality.
Aromatic System Vibrations
The aromatic carbon-hydrogen stretching vibrations appear in the 3100-3050 wavenumber region with strong intensity [9] [11]. These absorptions are characteristic of aromatic systems and confirm the presence of the phenyl ring within the molecular structure.
Aromatic carbon-carbon stretching vibrations occur in the 1600-1475 wavenumber range with weak to medium intensity [9] [11]. These bands correspond to the skeletal vibrations of the benzene ring system and provide information about the aromatic substitution pattern.
Out-of-plane aromatic carbon-hydrogen bending vibrations appear in the 900-690 wavenumber region with strong intensity [9] [11]. The specific frequencies within this range can provide information about the substitution pattern of the aromatic ring.
Carbon-Nitrogen Stretching Vibrations
The carbon-nitrogen stretching vibration for aromatic amines typically appears in the 1335-1250 wavenumber region with strong intensity [6]. This absorption is characteristic of the carbon-nitrogen bond connecting the aliphatic chain to the aromatic ring system.
| Functional Group | Frequency Range (cm⁻¹) | Intensity | Reference |
|---|---|---|---|
| Primary amine N-H stretch (asymmetric) | 3500-3400 | medium-strong | [7] [6] [10] |
| Primary amine N-H stretch (symmetric) | 3400-3300 | medium-strong | [7] [6] [10] |
| Aromatic C-H stretch | 3100-3050 | strong | [9] [11] |
| Primary amine N-H bend | 1650-1580 | medium-strong | [7] [6] [10] |
| C-N stretch (aromatic) | 1335-1250 | strong | [6] |
| C-C aromatic stretch | 1600-1475 | weak-medium | [9] [11] |
| N-H wag | 910-665 | strong, broad | [6] [10] |
| Out-of-plane aromatic C-H bend | 900-690 | strong | [9] [11] |
Raman Spectroscopic Characteristics
Raman spectroscopy provides complementary vibrational information through inelastic light scattering processes. The technique is particularly sensitive to symmetric vibrations and aromatic ring modes that may be weak or absent in infrared spectra [12] [13]. The aromatic ring breathing modes and carbon-carbon stretching vibrations are typically enhanced in Raman spectra, providing additional structural confirmation for the phenyl ring system.
The nitrogen-containing functional groups exhibit characteristic Raman signatures that complement the infrared data. The symmetric stretching modes of the carbon-nitrogen bonds and the aromatic ring vibrations are particularly prominent in Raman spectra, offering enhanced sensitivity for these structural features [14].
Mass spectrometry of N1-(2-aminoethyl)-N1-phenylethane-1,2-diamine provides detailed information about molecular fragmentation pathways and structural confirmation through characteristic ion patterns. The compound exhibits a molecular ion peak at mass-to-charge ratio 179, corresponding to the molecular formula C10H17N3 [2] [15].
Molecular Ion Characteristics
The molecular ion peak appears at mass-to-charge ratio 179 with medium intensity, following the nitrogen rule for compounds containing an odd number of nitrogen atoms [16] [17] [18]. The presence of three nitrogen atoms results in an odd molecular weight, which is characteristic of polyamine systems. The molecular ion stability is enhanced by the aromatic ring system, which provides resonance stabilization for the positive charge.
Primary Fragmentation Pathways
The base peak in the mass spectrum typically corresponds to the loss of a hydrogen radical, producing an ion at mass-to-charge ratio 178 with strong intensity [16] [17]. This fragmentation pattern is common in aromatic amine systems where the molecular ion can readily lose a hydrogen atom to form a more stable cationic species.
Loss of the amino group (NH2- ) from the molecular ion produces a fragment at mass-to-charge ratio 164 with medium intensity [16] [17]. This fragmentation pathway is characteristic of primary amines and provides direct evidence for the presence of unsubstituted amino functionality within the molecular structure.
A weaker fragment appears at mass-to-charge ratio 150, corresponding to the loss of either formyl radical (CHO- ) or ethyl radical (C2H5- ) from the molecular ion [16]. This fragmentation pattern suggests reorganization processes within the molecular ion prior to fragmentation.
Characteristic Fragment Ions
The aniline ion (C6H8N+) appears at mass-to-charge ratio 94 with strong intensity [16] [19]. This fragment is particularly diagnostic for aromatic amine systems and results from cleavage of the aliphatic chain adjacent to the aromatic ring. The stability of this ion contributes to its high abundance in the mass spectrum.
The phenyl cation (C6H5+) at mass-to-charge ratio 77 exhibits medium intensity [16]. This fragment is characteristic of aromatic systems and results from further fragmentation of aromatic-containing ions. The loss of nitrogen-containing groups from the aniline ion produces this stable aromatic cation.
A weak fragment at mass-to-charge ratio 65 corresponds to the cyclopentadienyl cation (C5H5+) [16]. This fragment results from ring contraction processes following aromatic system rearrangement and provides additional structural information about the aromatic portion of the molecule.
| Fragment m/z | Assignment | Relative Intensity | Reference |
|---|---|---|---|
| 179 (M+- ) | Molecular ion | Medium | [16] [17] [18] |
| 178 (M-1) | Loss of H- | Strong | [16] [17] |
| 164 (M-15) | Loss of NH2- | Medium | [16] [17] |
| 150 (M-29) | Loss of CHO- /C2H5- | Weak | [16] |
| 94 | Aniline ion (C6H8N+) | Strong | [16] [19] |
| 77 | Phenyl cation (C6H5+) | Medium | [16] |
| 65 | Cyclopentadienyl cation (C5H5+) | Weak | [16] |
Fragmentation Mechanisms
The fragmentation patterns observed for N1-(2-aminoethyl)-N1-phenylethane-1,2-diamine follow established mechanisms for aromatic amine systems [16] [17]. Alpha-cleavage reactions predominate, involving bond breaking adjacent to the nitrogen atoms. The aromatic ring provides stabilization for positive charges, leading to the formation of stable aromatic cations.
The presence of multiple nitrogen atoms creates additional fragmentation pathways through nitrogen-containing rearrangement reactions. These processes can lead to the formation of cyclic fragments and provide additional structural information about the molecular connectivity.
Single-crystal X-ray diffraction represents the definitive method for complete structural characterization of N1-(2-aminoethyl)-N1-phenylethane-1,2-diamine. This technique provides precise atomic coordinates, bond lengths, bond angles, and intermolecular interactions within the crystalline lattice [20] [21] [22].
Crystal System and Space Group Determination
Based on structural analysis of related aromatic amine compounds, N1-(2-aminoethyl)-N1-phenylethane-1,2-diamine is expected to crystallize in the monoclinic crystal system [23] [20] [24]. The monoclinic system is commonly observed for organic compounds containing both aromatic and aliphatic amine functionalities due to the geometric constraints imposed by the molecular conformation and hydrogen bonding interactions.
The most probable space group for this compound is P21/c, which is frequently encountered in aromatic amine crystal structures [23] [20]. This space group allows for efficient packing of molecules while accommodating the hydrogen bonding network formed by the multiple amine functionalities.
Unit Cell Parameters
The unit cell dimensions for N1-(2-aminoethyl)-N1-phenylethane-1,2-diamine are estimated based on similar aromatic diamine structures. The a-axis parameter is expected to range from 8.45 to 9.20 Ångstroms, reflecting the molecular length along the primary packing direction [23] [20]. The b-axis parameter likely falls between 11.30 and 12.50 Ångstroms, accommodating the molecular width and intermolecular interactions.
The c-axis parameter is anticipated to range from 12.80 to 14.20 Ångstroms, providing sufficient space for molecular stacking and hydrogen bonding networks [23] [20]. The unit cell volume is estimated between 1200 and 1400 cubic Ångstroms, consistent with the molecular size and typical packing efficiency for organic amine compounds.
The asymmetric unit likely contains 4 to 8 molecules (Z = 4-8), depending on the specific hydrogen bonding arrangements and molecular conformations adopted in the crystal structure [23] [20]. The calculated density is expected to range from 1.15 to 1.25 grams per cubic centimeter, which is typical for organic amine compounds.
| Parameter | Value | Reference |
|---|---|---|
| Crystal System | Monoclinic | [23] [20] [24] |
| Space Group | P21/c | [23] [20] |
| Unit Cell a (Å) | 8.45-9.20 | [23] [20] |
| Unit Cell b (Å) | 11.30-12.50 | [23] [20] |
| Unit Cell c (Å) | 12.80-14.20 | [23] [20] |
| Volume (ų) | 1200-1400 | [23] [20] |
| Z | 4-8 | [23] [20] |
| Density (g/cm³) | 1.15-1.25 | [23] [20] |
Molecular Conformation and Geometry
The molecular conformation of N1-(2-aminoethyl)-N1-phenylethane-1,2-diamine in the crystalline state is influenced by intramolecular interactions and crystal packing forces. The phenyl ring typically adopts a planar configuration, with the attached ethylenediamine chain extending in a gauche conformation to minimize steric interactions [8] [25].
The nitrogen atoms exhibit tetrahedral geometry around the tertiary nitrogen and trigonal pyramidal geometry around the primary amine groups. The carbon-nitrogen bond lengths are expected to range from 1.45 to 1.52 Ångstroms, consistent with sp3 hybridized nitrogen atoms in amine systems [20] [25].
The aromatic carbon-carbon bond lengths in the phenyl ring typically range from 1.38 to 1.42 Ångstroms, characteristic of delocalized π-electron systems. The carbon-nitrogen bond connecting the ethylenediamine chain to the aromatic ring exhibits partial double bond character due to resonance interactions, resulting in a shortened bond length compared to purely aliphatic carbon-nitrogen bonds [25].
Intermolecular Interactions and Crystal Packing
The crystal structure of N1-(2-aminoethyl)-N1-phenylethane-1,2-diamine is dominated by extensive hydrogen bonding networks formed by the multiple amine functionalities [20] [24] [26]. Primary amine groups serve as both hydrogen bond donors and acceptors, creating three-dimensional networks that stabilize the crystal structure.
The aromatic rings participate in π-π stacking interactions, contributing to the overall crystal stability and influencing the molecular packing arrangement. These interactions typically occur with interplanar distances of 3.3 to 3.8 Ångstroms and provide additional stabilization for the crystal lattice [24] [26].
The flexibility of the ethylenediamine chain allows for conformational adjustments to optimize both intramolecular and intermolecular interactions within the crystal structure. This conformational flexibility contributes to the ability of the compound to adopt efficient packing arrangements while maintaining favorable hydrogen bonding geometries [25].
Powder X-ray diffraction provides essential information for bulk phase identification and crystalline quality assessment of N1-(2-aminoethyl)-N1-phenylethane-1,2-diamine samples. This technique is particularly valuable for characterizing polycrystalline materials and identifying phase purity in bulk samples [22] [27].
Characteristic Diffraction Patterns
The powder diffraction pattern of N1-(2-aminoethyl)-N1-phenylethane-1,2-diamine exhibits characteristic peak positions corresponding to the crystal lattice parameters determined from single-crystal analysis. The most intense reflections typically appear in the 2θ range of 15 to 30 degrees, corresponding to the primary lattice spacings of the monoclinic unit cell [22].
The peak positions can be indexed according to the Miller indices (hkl) based on the monoclinic unit cell parameters. The relative intensities of the diffraction peaks provide information about the preferred orientation and crystal quality of the powder sample. Sharp, well-defined peaks indicate high crystallinity, while broad or asymmetric peaks suggest structural disorder or small crystallite size [22].
Phase Purity Assessment
Powder X-ray diffraction enables quantitative assessment of phase purity by identifying impurity phases that may be present in bulk samples. The appearance of additional peaks not corresponding to the expected crystal structure indicates the presence of impurities or polymorphic forms [22] [27].
The crystallite size can be estimated from peak broadening analysis using the Scherrer equation. This information is valuable for understanding the microstructural properties of the material and their potential impact on physical and chemical properties [22].
Temperature-Dependent Studies
Variable-temperature powder diffraction studies can provide information about thermal stability and potential phase transitions in N1-(2-aminoethyl)-N1-phenylethane-1,2-diamine. Changes in peak positions with temperature indicate thermal expansion or contraction of the crystal lattice, while the appearance or disappearance of peaks suggests phase transitions or decomposition processes [27].
Chromatographic techniques provide essential analytical capabilities for the separation, identification, and quantification of N1-(2-aminoethyl)-N1-phenylethane-1,2-diamine. Multiple chromatographic approaches have been developed to address the specific analytical challenges associated with this aromatic diamine compound [28] [29] [30].
High-Performance Liquid Chromatography Applications
High-performance liquid chromatography represents the most widely applied technique for analysis of N1-(2-aminoethyl)-N1-phenylethane-1,2-diamine due to its versatility and compatibility with polar amine functionalities [29] [31] [32]. Reversed-phase liquid chromatography using C18 stationary phases has proven particularly effective for separation and quantification.
The most successful mobile phase systems employ methanol-water mixtures in ratios ranging from 70:30 to 60:40 [32]. The addition of acid modifiers such as sulfuric acid enhances peak shape and improves retention reproducibility by suppressing amine ionization and secondary interactions with residual silanol groups [29] [31].
Detection is typically accomplished using ultraviolet absorbance at wavelengths between 200 and 250 nanometers, taking advantage of the aromatic chromophore present in the molecular structure [29] [31] [32]. The aromatic amine system provides strong ultraviolet absorption, enabling detection limits in the parts-per-billion range for analytical applications.
Mixed-mode stationary phases, such as Primesep 100, offer enhanced selectivity for aromatic amine compounds by providing both hydrophobic and electrostatic interactions [29] [31]. These phases are particularly effective for separating structural isomers and related impurities that may be difficult to resolve using conventional reversed-phase systems.
Gas Chromatographic Methods
Gas chromatography provides excellent separation efficiency for N1-(2-aminoethyl)-N1-phenylethane-1,2-diamine analysis, particularly when coupled with mass spectrometric detection [33] [30] [34]. The volatility of the compound allows for direct injection without derivatization, although derivatization may be employed to improve peak shape and thermal stability.
Non-polar stationary phases such as DB-1 (100% dimethylpolysiloxane) provide effective separation with typical retention times ranging from 8.5 to 12.0 minutes under standard temperature programming conditions [33]. The use of helium carrier gas at flow rates of 1.0 to 1.5 milliliters per minute provides optimal separation efficiency.
Novel stationary phases based on pillar [35]arene chemistry have demonstrated exceptional selectivity for aromatic amine isomer separation [30] [34]. These phases exploit host-guest interactions between the pillar [35]arene cavity and aromatic substituents, providing unique selectivity mechanisms not available with conventional stationary phases.
Temperature programming from 60°C to 270°C at rates of 10°C per minute provides optimal separation while maintaining reasonable analysis times [33]. The use of electron capture detection or mass spectrometric detection enables highly sensitive quantification for trace-level analysis applications.
Specialized Separation Techniques
Ion-pair chromatography represents an alternative approach for analyzing N1-(2-aminoethyl)-N1-phenylethane-1,2-diamine in complex matrices where conventional reversed-phase methods may be insufficient [28]. The use of alkyl sulfonate ion-pairing agents can improve retention and selectivity for amine compounds while providing enhanced peak symmetry.
Hydrophilic interaction liquid chromatography offers unique selectivity for polar amine compounds and may provide complementary separation mechanisms to reversed-phase approaches. This technique is particularly valuable for analyzing highly polar metabolites or degradation products that may be poorly retained on conventional reversed-phase systems.
The development of chiral stationary phases enables enantiomeric separation when stereochemical purity assessment is required. While N1-(2-aminoethyl)-N1-phenylethane-1,2-diamine itself is not chiral, related synthetic intermediates or metabolites may require enantioselective analysis [24].
| Method | Stationary Phase | Mobile Phase | Retention Time (min) | Detection | Reference |
|---|---|---|---|---|---|
| HPLC-UV | C18 (Phenomenex) | MeOH:H2O (70:30) | 2.1-2.5 | UV 242 nm | [32] |
| GC-MS | DB-1 (30m) | He carrier gas | 8.5-12.0 | MS fragmentation | [33] |
| GC-FID | Pillar [35]arene | He carrier gas | 6.2-9.8 | FID | [30] [34] |
| HPLC-DAD | Primesep 100 | MeCN:H2O with H2SO4 | 3.5-5.2 | UV 200-210 nm | [29] [31] |
Method Validation and Quality Control
Comprehensive method validation following International Conference on Harmonisation guidelines ensures analytical method reliability and regulatory compliance [32]. Validation parameters including linearity, precision, accuracy, specificity, and robustness must be established for quantitative applications.
Linearity studies typically demonstrate excellent correlation coefficients (r² > 0.999) over concentration ranges spanning two to three orders of magnitude [32]. Precision studies show relative standard deviations typically below 2% for retention time and below 5% for peak area measurements under optimized conditions [30] [34].